molecular formula C17H36N6O6 B8122912 acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid

acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid

Cat. No.: B8122912
M. Wt: 420.5 g/mol
InChI Key: GCWPIMPBGRVASH-LFELFHSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid is a tripeptide compound composed of three ornithine residues linked together and terminated with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid typically involves the stepwise coupling of ornithine residues. The process begins with the protection of the amino and carboxyl groups of ornithine to prevent unwanted side reactions. The protected ornithine is then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: The amino groups in the ornithine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

    Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate interactions.

    Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.

    Industry: The compound is used in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ornithine residues can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the acetate group can enhance the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

    H-Orn-Orn-OH acetate: A dipeptide with two ornithine residues.

    H-Orn-Orn-Orn-Orn-OH acetate: A tetrapeptide with four ornithine residues.

    H-Lys-Lys-Lys-OH acetate: A tripeptide with lysine residues instead of ornithine.

Uniqueness

acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid is unique due to its specific sequence of three ornithine residues, which imparts distinct chemical and biological properties. The presence of multiple amino groups allows for versatile chemical modifications, making it a valuable tool in peptide synthesis and research.

Properties

IUPAC Name

acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N6O4.C2H4O2/c16-7-1-4-10(19)13(22)20-11(5-2-8-17)14(23)21-12(15(24)25)6-3-9-18;1-2(3)4/h10-12H,1-9,16-19H2,(H,20,22)(H,21,23)(H,24,25);1H3,(H,3,4)/t10-,11-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWPIMPBGRVASH-LFELFHSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid
Reactant of Route 2
acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid
Reactant of Route 3
acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid
Reactant of Route 4
acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid
Reactant of Route 6
acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid

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